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Compound of Interest

Compound Name:
3-(4-Chloro-pyrazol-1-yl)-2-methyl-

propionic acid

CAS No.: 957301-84-7

Cat. No.: B1309071

Get Quote

Technical Guide: 3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic acid

CAS Number: 957301-84-7[1][2][3][4]

Part 1: Executive Summary & Strategic Significance
Identity & Role: 3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic acid (CAS 957301-84-7) is a

specialized heterocyclic building block used primarily in the synthesis of pharmaceutical active

ingredients (APIs) and advanced agrochemicals.[4] It serves as a critical scaffold for

introducing the 4-chloropyrazole moiety—a bioisostere known for enhancing metabolic stability

by blocking oxidation at the typically reactive C4 position of the pyrazole ring.

Medicinal Chemistry Context: In drug discovery, this compound addresses two common

challenges:

Metabolic Blocking: The chlorine atom at the 4-position prevents CYP450-mediated

oxidation, extending the half-life of the final drug candidate.
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Conformational Restriction: The

-methyl group on the propionic acid tail introduces a chiral center and steric bulk, restricting
the rotation of the side chain. This "Magic Methyl" effect often locks the molecule into a
bioactive conformation, improving potency and selectivity against targets like Janus Kinases
(JAKs) or specific GPCRs.

Part 2: Chemical Profile
Property Specification

CAS Number 957301-84-7

IUPAC Name
3-(4-Chloro-1H-pyrazol-1-yl)-2-methylpropanoic

acid

Molecular Formula

Molecular Weight 188.61 g/mol

Physical State White to off-white crystalline solid

Solubility
Soluble in DMSO, Methanol, DMF; Sparingly

soluble in water

pKa (Acid) ~4.2 (Predicted)

LogP
~1.1 (Lipophilicity optimized for membrane

permeability)

Chirality
Contains one stereocenter at C2; typically

supplied as a racemate unless specified.[4]

Part 3: Synthetic Pathways & Methodology
The synthesis of CAS 957301-84-7 relies on the Aza-Michael Addition, a reaction chosen for its

atom economy and scalability. Below is the optimized protocol for high-purity production.

Mechanism of Action (Synthesis Logic)
The reaction utilizes the nucleophilicity of the pyrazole nitrogen (N1) to attack the
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-carbon of an

-unsaturated ester (Methyl Methacrylate). The 4-chloro substituent on the pyrazole ring is
electron-withdrawing, which slightly reduces the nucleophilicity of the nitrogen, requiring a
stronger base or higher temperature compared to unsubstituted pyrazole.

Protocol: Aza-Michael Addition Route
Reagents:

4-Chloropyrazole (1.0 eq)

Methyl Methacrylate (1.2 eq)

Catalyst: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.1 eq) or

(1.5 eq)

Solvent: Acetonitrile (ACN) or DMF

Step-by-Step Workflow:

Addition: Charge 4-Chloropyrazole and Acetonitrile into a reactor. Add DBU (catalytic base)

at room temperature.

Alkylation: Add Methyl Methacrylate dropwise to control the exotherm.

Reaction: Heat the mixture to 60–70°C for 12–16 hours. Monitor by HPLC for the

disappearance of 4-Chloropyrazole.

Checkpoint: Ensure regioselectivity. The steric bulk of the ester usually directs alkylation to

N1, but N2 alkylation is possible if the pyrazole is asymmetric (not the case here, as 4-Cl

is symmetric).

Hydrolysis: Once the intermediate ester (Methyl 3-(4-chloropyrazol-1-yl)-2-methylpropionate)

is formed, add LiOH (2.5 eq) and water directly to the reaction pot (One-pot procedure). Stir

at RT for 4 hours.
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Workup: Acidify the solution to pH 3–4 using 1N HCl. The product, being a carboxylic acid,

will precipitate or can be extracted into Ethyl Acetate.

Purification: Recrystallize from Ethanol/Heptane to remove unreacted starting materials.

Visualizing the Synthesis Logic
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Caption: One-pot synthesis via Aza-Michael addition followed by base-mediated hydrolysis.

Part 4: Application in Drug Discovery
This compound is not just a passive linker; it is an active structural motif.

1. Fragment-Based Drug Discovery (FBDD):

Target Class: Kinase Inhibitors (e.g., JAK, ERK).

Mechanism: The carboxylic acid tail mimics the phosphate group of ATP or interacts with

lysine/arginine residues in the kinase solvent-front region. The pyrazole ring forms hydrogen

bonds with the hinge region.

Optimization: The 2-methyl group restricts the rotation of the propionic acid chain, reducing

the entropic penalty upon binding to the protein target.

2. PROTAC Linkers:

The acid functionality allows for easy amide coupling to E3 ligase ligands (like Thalidomide

or VHL ligands). The 4-chloropyrazole acts as a rigid, non-polar spacer that improves cell

permeability compared to simple PEG linkers.
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3. Agrochemicals:

Structural analog to auxin-type herbicides. The 4-Cl group prevents rapid degradation by

plant enzymes, increasing potency.

Part 5: Quality Control & Analytics
To ensure the integrity of experimental data, the following analytical parameters must be met.

HPLC Method (Reverse Phase):

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

Mobile Phase A: 0.1% Formic Acid in Water.

Mobile Phase B: Acetonitrile.

Gradient: 5% B to 95% B over 10 minutes.

Detection: UV at 254 nm (Pyrazole absorption).

Retention Time: Expect elution at ~4.5 min (varies by flow rate).

NMR Interpretation (

NMR, 400 MHz, DMSO-

):

12.3 ppm (s, 1H): Carboxylic acid proton (-COOH).

8.0 ppm (s, 1H): Pyrazole C5-H.

7.6 ppm (s, 1H): Pyrazole C3-H.

4.1-4.3 ppm (m, 2H):

protons (diastereotopic due to chiral center).

2.8 ppm (m, 1H): Chiral methine
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.

1.1 ppm (d, 3H): Methyl group doublet.

Part 6: Safety & Handling
Hazard Classification: Irritant (Skin/Eye).

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The compound is stable

but hygroscopic.

Handling: Use standard PPE. Avoid dust formation. In case of contact, wash with copious

amounts of water.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Hangzhou MolCore BioPharmatech Co.,Ltd. Product Catalog_Page265_ChemicalBook
[chemicalbook.com]

2. PubChemLite - C7H9ClN2O2 - Explore [pubchemlite.lcsb.uni.lu]

3. PubChemLite - C - Explore [pubchemlite.lcsb.uni.lu]

4. PubChemLite - 957301-84-7 (C7H9ClN2O2) [pubchemlite.lcsb.uni.lu]

To cite this document: BenchChem. [3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic acid CAS
number]. BenchChem, [2026]. [Online PDF]. Available at:

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 7 Tech Support

https://pubchemlite.lcsb.uni.lu/compounds?query=C&sort_by=&order=desc&page=10900
https://pubchem.ncbi.nlm.nih.gov/compound/7017276
https://pubchemlite.lcsb.uni.lu/e/compound/6485375
https://pubchemlite.lcsb.uni.lu/compounds?query=C7H9ClN2O2
https://pubchemlite.lcsb.uni.lu/compounds?query=C&sort_by=&order=desc&page=10900
https://pubchemlite.lcsb.uni.lu/e/compound/6485375
https://pubchemlite.uni.lu/
https://www.benchchem.com/product/b1309071?utm_src=pdf-custom-synthesis#bc-rfq
https://www.chemicalbook.com/ShowSupplierProductsList1169086/26400_EN.htm
https://www.chemicalbook.com/ShowSupplierProductsList1169086/26400_EN.htm
https://pubchemlite.lcsb.uni.lu/compounds?query=C7H9ClN2O2
https://pubchemlite.lcsb.uni.lu/compounds?query=C&sort_by=&order=desc&page=10900
https://pubchemlite.lcsb.uni.lu/e/compound/6485375
https://www.benchchem.com/product/b1309071/docs#3-4-chloro-pyrazol-1-yl-2-methyl-propionic-acid-cas-number
https://www.benchchem.com/product/b1309071/docs#3-4-chloro-pyrazol-1-yl-2-methyl-propionic-acid-cas-number
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1309071?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


[https://www.benchchem.com/product/b1309071/docs#3-4-chloro-pyrazol-1-yl-2-methyl-
propionic-acid-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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Contact
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